Cas no 1562174-34-8 (6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one)

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one is a cyclic enol ether derivative with a reactive exocyclic double bond, making it a versatile intermediate in organic synthesis. Its structure features a 2,2-dimethylcyclohexanone core functionalized with an ethoxymethylidene group, enhancing its utility in cycloadditions, Michael additions, and other C–C bond-forming reactions. The steric hindrance from the gem-dimethyl group improves selectivity in certain transformations. This compound is particularly valuable in the synthesis of complex cyclic frameworks, including natural product analogs and pharmaceuticals. Its stability under mild conditions allows for controlled reactivity, while the ethoxy group offers tunable electrophilicity for diverse synthetic applications.
6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one structure
1562174-34-8 structure
商品名:6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
CAS番号:1562174-34-8
MF:C11H18O2
メガワット:182.259423732758
CID:5744954
PubChem ID:133626980

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 1562174-34-8
    • CS-0348435
    • 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
    • 6-(Ethoxymethylene)-2,2-dimethylcyclohexan-1-one
    • Cyclohexanone, 6-(ethoxymethylene)-2,2-dimethyl-
    • インチ: 1S/C11H18O2/c1-4-13-8-9-6-5-7-11(2,3)10(9)12/h8H,4-7H2,1-3H3/b9-8+
    • InChIKey: RSPHSTSDZLJDHX-CMDGGOBGSA-N
    • ほほえんだ: O=C1/C(=C/OCC)/CCCC1(C)C

計算された属性

  • せいみつぶんしりょう: 182.130679813g/mol
  • どういたいしつりょう: 182.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.004±0.06 g/cm3(Predicted)
  • ふってん: 259.2±19.0 °C(Predicted)

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1126613-0.25g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1126613-10.0g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8
10g
$3807.0 2023-05-23
Enamine
EN300-1126613-5.0g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8
5g
$2566.0 2023-05-23
Enamine
EN300-1126613-1.0g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8
1g
$884.0 2023-05-23
Enamine
EN300-1126613-2.5g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1126613-0.5g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1126613-5g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1126613-1g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
1g
$770.0 2023-10-26
Enamine
EN300-1126613-10g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1126613-0.1g
6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one
1562174-34-8 95%
0.1g
$678.0 2023-10-26

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 関連文献

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1562174-34-8 and Product Name: 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

The compound identified by the CAS number 1562174-34-8 and the product name 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of β-ketoesters, which are known for their versatile reactivity and broad applications in synthetic chemistry and drug development. The structural features of this molecule, particularly its 6-(Ethoxymethylidene) substituent and 2,2-dimethylcyclohexan-1-one backbone, contribute to its unique chemical properties and potential biological activities.

In recent years, there has been a growing interest in β-ketoesters due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The presence of both a carbonyl group and an ester functionality makes this class of compounds highly reactive in multiple chemical transformations, including condensation reactions, Michael additions, and enolate-mediated processes. These reactions are fundamental in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents.

The 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one molecule has garnered attention in academic research for its potential applications in medicinal chemistry. Specifically, studies have explored its utility as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many drugs used to treat various diseases. The dimethylcyclohexane ring provides steric hindrance, influencing the reactivity of the molecule and allowing for selective functionalization at specific sites. This characteristic is particularly valuable in drug design, where precise control over molecular structure is crucial for achieving desired pharmacological effects.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity. Molecular modeling studies have revealed that the 6-(Ethoxymethylidene) group acts as a nucleophilic center, facilitating its participation in various organic transformations. Additionally, the 2,2-dimethylcyclohexan-1-one moiety exhibits significant electronic effects that can modulate the reactivity of adjacent functional groups. These insights have guided researchers in designing more efficient synthetic routes and predicting the outcomes of chemical modifications.

One notable area where this compound has shown promise is in the development of antiviral agents. The structural motif of β-ketoesters has been leveraged to create molecules that can inhibit viral replication by targeting essential enzymatic pathways. For instance, derivatives of this compound have been investigated for their ability to interfere with viral protease activity, a critical step in many viral life cycles. Preliminary results from laboratory-scale experiments suggest that certain modifications can enhance binding affinity and reduce off-target effects, making them attractive candidates for further development.

Another emerging application lies in the field of materials science. The unique structural features of 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one make it a suitable candidate for designing novel polymers with tailored properties. Researchers have explored its incorporation into polymer backbones to improve thermal stability and mechanical strength. These modifications are particularly relevant for applications in high-performance materials used in aerospace and automotive industries. The ability to fine-tune polymer properties through strategic functionalization offers significant advantages over conventional materials.

The synthesis of this compound also presents interesting challenges that highlight its synthetic utility. Traditional methods involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic chemistry have provided more efficient routes to 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one, reducing both reaction times and environmental impact. Transition metal-catalyzed reactions have emerged as particularly powerful tools for constructing complex molecular frameworks with minimal byproducts.

Future research directions may focus on expanding the biological activity profile of this compound by exploring its derivatives. Structural analogs can be synthesized to probe specific interactions with biological targets, such as enzymes or receptors involved in disease pathways. By systematically modifying key functional groups while maintaining the core 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one scaffold, researchers can identify novel pharmacophores with enhanced therapeutic potential.

In conclusion, the compound with CAS number 1562174-34-8 and product name 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one represents a versatile molecule with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and synthetic chemistry. As research continues to uncover new possibilities for this compound and its derivatives, it is likely to remain a valuable asset in both academic and industrial settings.

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